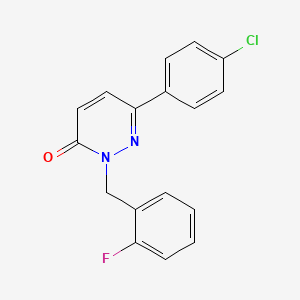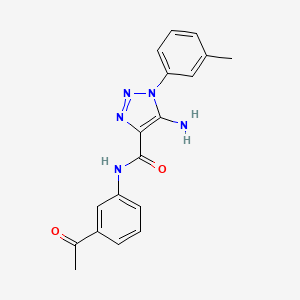
N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as AMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. AMT belongs to the class of triazole-based compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antitumor, and antifungal properties.
科学的研究の応用
Chemistry of Polyazaheterocyclic Compounds
The study of polyazaheterocyclic compounds, including the synthesis and reactions of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles, reveals their potential in creating acetyl derivatives through the Dimroth rearrangements. These compounds can be transformed into v-triazolo[4,5-d]pyrimidine derivatives under specific conditions, demonstrating their versatility in synthetic organic chemistry (Sutherland & Tennant, 1971).
Hyperbranched Aromatic Polyimides
Hyperbranched aromatic polyimides have been synthesized from AB2 type monomers, showcasing applications in materials science. These compounds exhibit solubility in common organic solvents and possess varied molecular weights, indicating their potential in creating novel materials with specific properties (Yamanaka, Jikei, & Kakimoto, 2000).
Antimicrobial Activities
Certain 1,2,4-triazole derivatives have been investigated for their antimicrobial activities. The synthesis of novel compounds from this class has demonstrated potential against various microorganisms, suggesting their applicability in developing new antimicrobial agents (Bektaş et al., 2007).
Triazole-based Scaffolds
Triazole-based scaffolds are pivotal in medicinal chemistry for creating biologically active compounds and peptidomimetics. The synthesis of protected versions of these amino acids, avoiding the Dimroth rearrangement, enables the development of compounds with potential therapeutic applications (Ferrini et al., 2015).
特性
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-5-3-8-15(9-11)23-17(19)16(21-22-23)18(25)20-14-7-4-6-13(10-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHXDGNGUJCLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

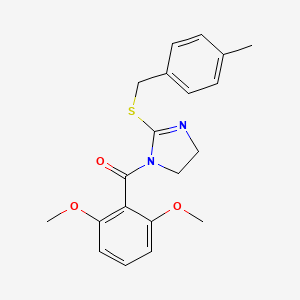
![2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2953544.png)
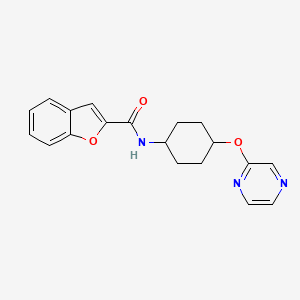
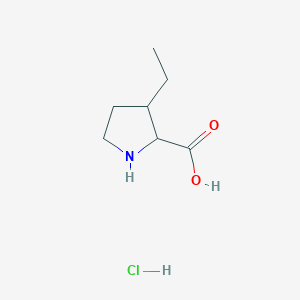
![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2953548.png)
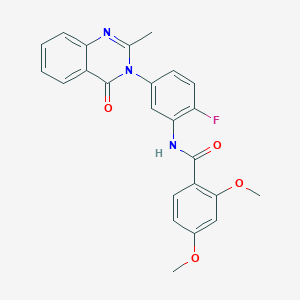

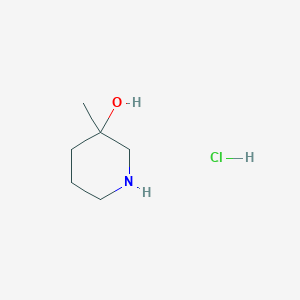
![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2953555.png)
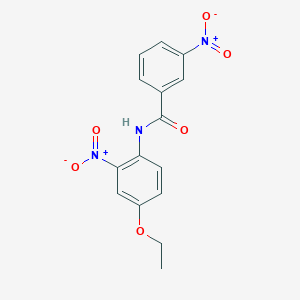
![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)
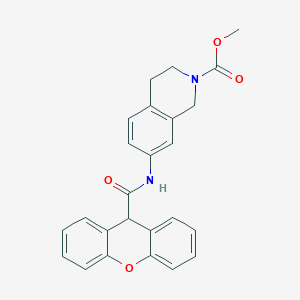
![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)
